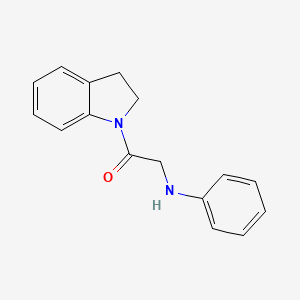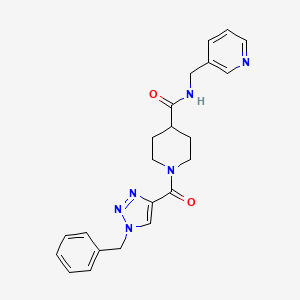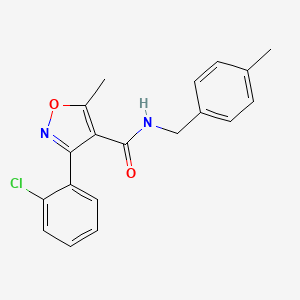
N-(1-adamantylmethyl)-4-bromo-N-methyl-1H-pyrrole-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1-adamantylmethyl)-4-bromo-N-methyl-1H-pyrrole-2-carboxamide, also known as A-836,339, is a synthetic compound that belongs to the class of cannabinoid receptor agonists. It was first synthesized in 2006 by Abbott Laboratories and has been extensively studied for its potential therapeutic applications.
Mécanisme D'action
N-(1-adamantylmethyl)-4-bromo-N-methyl-1H-pyrrole-2-carboxamide acts as a selective agonist of the CB2 receptor, which is a G protein-coupled receptor that modulates immune function and inflammation. Activation of the CB2 receptor by N-(1-adamantylmethyl)-4-bromo-N-methyl-1H-pyrrole-2-carboxamide leads to the inhibition of pro-inflammatory cytokines and the activation of anti-inflammatory pathways, resulting in the attenuation of inflammation and pain.
Biochemical and Physiological Effects:
N-(1-adamantylmethyl)-4-bromo-N-methyl-1H-pyrrole-2-carboxamide has been shown to have various biochemical and physiological effects, including the reduction of inflammatory pain, the inhibition of osteoclast formation and bone resorption, and the modulation of immune function. It has also been found to have neuroprotective effects in models of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
N-(1-adamantylmethyl)-4-bromo-N-methyl-1H-pyrrole-2-carboxamide has several advantages for lab experiments, including its high selectivity and affinity for the CB2 receptor, its ability to modulate immune function and inflammation, and its potential therapeutic applications in various fields. However, its limitations include its synthetic nature, which may limit its translational potential, and the need for further studies to elucidate its safety and efficacy.
Orientations Futures
There are several future directions for the study of N-(1-adamantylmethyl)-4-bromo-N-methyl-1H-pyrrole-2-carboxamide, including the investigation of its potential therapeutic applications in various fields, such as pain management, inflammation, and neurological disorders. Further studies are also needed to elucidate its safety and efficacy, as well as its mechanism of action and potential interactions with other drugs. Additionally, the development of novel analogs and derivatives of N-(1-adamantylmethyl)-4-bromo-N-methyl-1H-pyrrole-2-carboxamide may lead to the discovery of more potent and selective CB2 receptor agonists with improved pharmacological properties.
Méthodes De Synthèse
The synthesis of N-(1-adamantylmethyl)-4-bromo-N-methyl-1H-pyrrole-2-carboxamide involves several steps, including the reaction of 1-adamantylmethylamine with 4-bromo-2-chloropyridine, followed by the reaction with N-methyl-1H-pyrrole-2-carboxamide. The final product is obtained after purification by column chromatography.
Applications De Recherche Scientifique
N-(1-adamantylmethyl)-4-bromo-N-methyl-1H-pyrrole-2-carboxamide has been studied for its potential therapeutic applications in various fields, including pain management, inflammation, and neurological disorders. It has been found to have high affinity and selectivity for the cannabinoid CB2 receptor, which is primarily expressed in immune cells and has been implicated in various physiological and pathological processes.
Propriétés
IUPAC Name |
N-(1-adamantylmethyl)-4-bromo-N-methyl-1H-pyrrole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23BrN2O/c1-20(16(21)15-5-14(18)9-19-15)10-17-6-11-2-12(7-17)4-13(3-11)8-17/h5,9,11-13,19H,2-4,6-8,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEHJQEGDYRMWGC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC12CC3CC(C1)CC(C3)C2)C(=O)C4=CC(=CN4)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23BrN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-{4-[(4-ethylpiperazino)carbonyl]phenyl}butanamide](/img/structure/B7496626.png)
![N-[[1-(difluoromethyl)imidazol-2-yl]methyl]-N,2,3,5,6-pentamethylbenzenesulfonamide](/img/structure/B7496633.png)

![N'~1~,N'~3~-bis[(3-nitrophenyl)carbonyl]benzene-1,3-dicarbohydrazide](/img/structure/B7496643.png)
![2-(furan-2-yl)-N-[4-[(2-morpholin-4-ylacetyl)amino]phenyl]-1,3-thiazole-4-carboxamide](/img/structure/B7496653.png)

![3-[(2-bromophenyl)sulfonylamino]-N,N-diethyl-4-methoxybenzenesulfonamide](/img/structure/B7496673.png)
![2-[(3,5-dimethyl-1,2-oxazol-4-yl)methylsulfanyl]-N-(4-methylcyclohexyl)benzamide](/img/structure/B7496675.png)
![5-[[5-(4-Bromophenyl)-1-ethylimidazol-2-yl]sulfanylmethyl]-1-phenyltetrazole](/img/structure/B7496682.png)
![N-(2-methoxy-5-methylphenyl)-2-[4-(2-methoxyphenyl)piperazin-1-yl]acetamide](/img/structure/B7496687.png)


![2-[2-[4-(5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)piperazin-1-yl]ethyl]isoindole-1,3-dione](/img/structure/B7496718.png)
![[4-[(3-Chloro-4-methylquinolin-2-yl)methyl]piperazin-1-yl]-(furan-2-yl)methanone](/img/structure/B7496722.png)